molecular formula C11H12ClNO3 B2403143 N-(1,3-benzodioxol-5-ylmethyl)-3-chloropropanamide CAS No. 95639-09-1

N-(1,3-benzodioxol-5-ylmethyl)-3-chloropropanamide

Cat. No. B2403143
CAS RN: 95639-09-1
M. Wt: 241.67
InChI Key: VRLGPQPRRWYMMJ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-chloropropanamide, also known as CPA, is an organic compound that has been used in a variety of scientific research applications. It is a colorless, odorless, and crystalline solid with a molecular formula of C7H8ClNO2. It is used as an intermediate in the production of pharmaceuticals, as a reagent in the synthesis of other compounds, and as a starting material in the synthesis of various organic compounds. CPA has also been used in the study of biochemical and physiological effects in a variety of organisms, as well as in laboratory experiments.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of N-(1,3-benzodioxol-5-ylmethyl)-3-chloropropanamide is the G-protein-coupled receptor C5a anaphylatoxin chemotactic receptor 1 (C5aR1, also known as CD88) . This receptor is expressed on cells of myeloid origin and plays a crucial role in the host response to infection and tissue damage .

Mode of Action

N-(1,3-benzodioxol-5-ylmethyl)-3-chloropropanamide, also known as NDT9513727, is a non-peptide inverse agonist of C5aR1 . It binds between transmembrane helices 3, 4, and 5, outside the helical bundle . A key interaction between the compound and residue Trp2135.49 seems to determine the species selectivity of the compound . The structure demonstrates that NDT9513727 exerts its inverse-agonist activity through an extra-helical mode of action .

Biochemical Pathways

The compound’s interaction with C5aR1 affects the complement system, a crucial component of the host response to infection and tissue damage . Activation of the complement cascade generates anaphylatoxins including C5a and C3a . C5a exerts a pro-inflammatory effect via C5aR1 .

Pharmacokinetics

It’s worth noting that peptide antagonists based on the c5a ligand have exhibited problems with off-target activity, production costs, potential immunogenicity, and poor oral bioavailability . Small-molecule competitive antagonists for C5aR1, such as NDT9513727, have been identified as potential alternatives .

Result of Action

The molecular and cellular effects of N-(1,3-benzodioxol-5-ylmethyl)-3-chloropropanamide’s action are primarily related to its inverse agonist activity on C5aR1 . By binding to this receptor, the compound can potentially modulate the host response to infection and tissue damage .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-chloropropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c12-4-3-11(14)13-6-8-1-2-9-10(5-8)16-7-15-9/h1-2,5H,3-4,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLGPQPRRWYMMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80979588
Record name N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-chloropropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80979588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6341-29-3
Record name N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-chloropropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80979588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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